6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core substituted with a methylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and m-tolualdehyde.
Cyclization Reaction: The key step involves the cyclization of o-phenylenediamine with m-tolualdehyde under acidic conditions to form the benzimidazole ring. This reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, lacking the m-tolyl group.
2-Aminobenzimidazole: Similar structure but without the m-tolyl substitution.
6-Phenyl-1H-benzo[d]imidazol-2-amine: Similar structure with a phenyl group instead of a m-tolyl group.
Uniqueness
6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(3-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)11-5-6-12-13(8-11)17-14(15)16-12/h2-8H,1H3,(H3,15,16,17) |
InChI Key |
DPYWSITZBJYBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
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